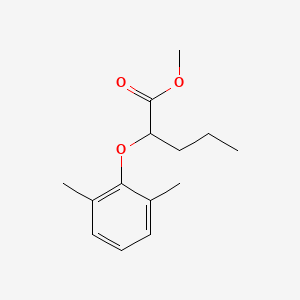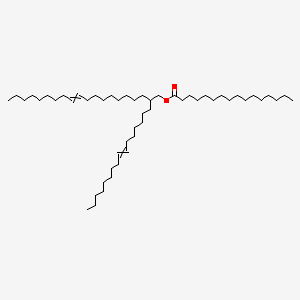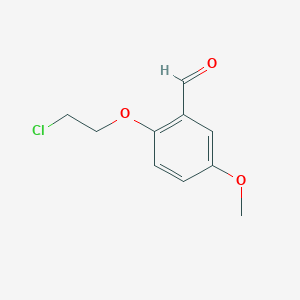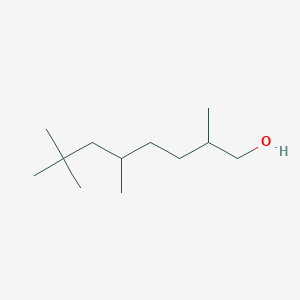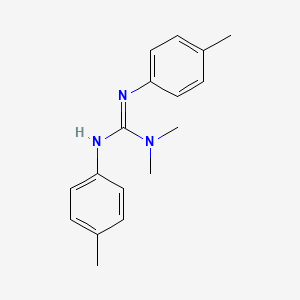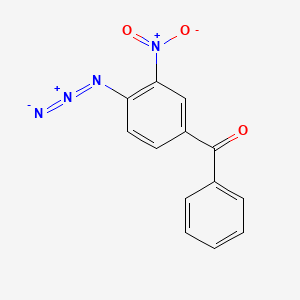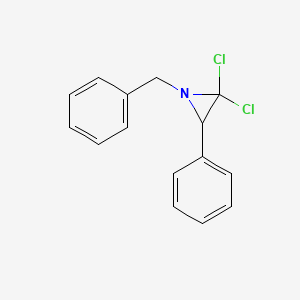
Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- is a derivative of aziridine, a three-membered heterocycle containing a nitrogen atom. Aziridines are known for their significant practical interest due to their unique structural properties and reactivity. The compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the aziridine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridine derivatives typically involves several methods, including:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine.
Nitrene Addition: Nitrene addition to alkenes is a well-established method for the synthesis of aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing an aziridine.
Industrial Production Methods
Industrial production of aziridines often involves the cyclization of haloamines or amino alcohols under specific conditions. For example, the Nippon Shokubai process requires an oxide catalyst and high temperatures to effect the dehydration of aminoethanol .
Análisis De Reacciones Químicas
Types of Reactions
Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- include:
Aziridine: The parent compound with a simpler structure.
Mitomycin C: An aziridine derivative used as a chemotherapeutic agent.
Porfiromycin: Another aziridine derivative with antitumor activity.
Propiedades
Número CAS |
112776-40-6 |
|---|---|
Fórmula molecular |
C15H13Cl2N |
Peso molecular |
278.2 g/mol |
Nombre IUPAC |
1-benzyl-2,2-dichloro-3-phenylaziridine |
InChI |
InChI=1S/C15H13Cl2N/c16-15(17)14(13-9-5-2-6-10-13)18(15)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
Clave InChI |
KQLSMLHUJZBMJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(C2(Cl)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


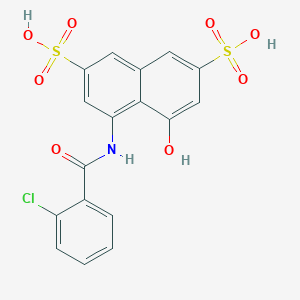

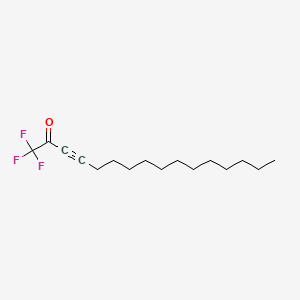
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)
